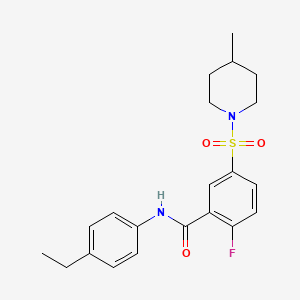
N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a benzamide core substituted with ethyl, fluoro, and sulfonyl groups, as well as a piperidine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
-
Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride, which is then reacted with 2-fluoro-5-aminobenzamide under basic conditions to yield the desired benzamide intermediate.
-
Introduction of the Sulfonyl Group: : The next step involves the introduction of the sulfonyl group. This can be done by reacting the benzamide intermediate with a sulfonyl chloride derivative, such as 4-methylpiperidine-1-sulfonyl chloride, in the presence of a base like triethylamine.
-
Final Assembly: : The final step involves the coupling of the sulfonylated benzamide with the piperidine ring. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the sulfonyl chloride, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro and sulfonyl positions. Reagents such as sodium methoxide or bromine can be used for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol, bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines.
科学研究应用
N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:
-
Medicinal Chemistry: : The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
-
Pharmacology: : It can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
-
Materials Science: : The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
-
Biological Research: : It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.
作用机制
The mechanism of action of N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-(4-ethylphenyl)-2-fluorobenzamide: Lacks the sulfonyl and piperidine groups, resulting in different chemical and biological properties.
N-(4-methylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and interactions.
Uniqueness
N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide is unique due to the combination of its functional groups, which impart specific chemical and biological properties. The presence of the ethyl group, fluoro group, sulfonyl group, and piperidine ring makes it distinct from other similar compounds, potentially offering unique advantages in its applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-(4-ethylphenyl)-2-fluoro-5-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-3-16-4-6-17(7-5-16)23-21(25)19-14-18(8-9-20(19)22)28(26,27)24-12-10-15(2)11-13-24/h4-9,14-15H,3,10-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDBEWTYEVWEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-3-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2580332.png)
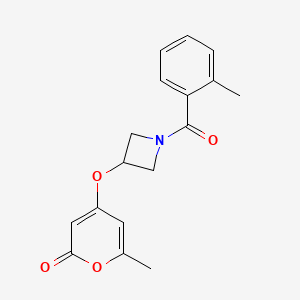
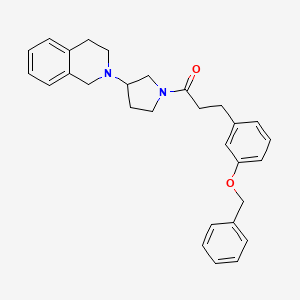

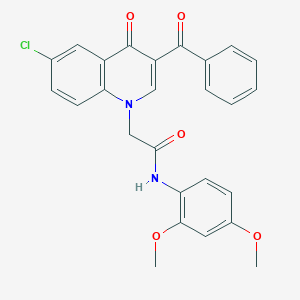
![2,4-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2580339.png)
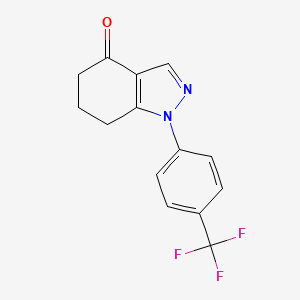
![2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2580343.png)
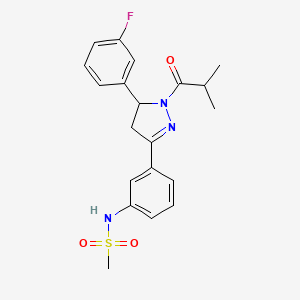
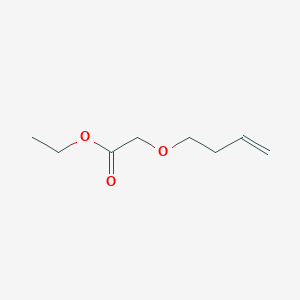
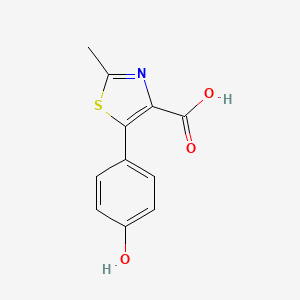
![2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2580348.png)
![4-[({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2580351.png)
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2580353.png)
